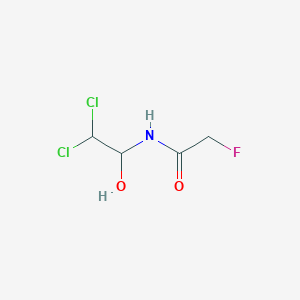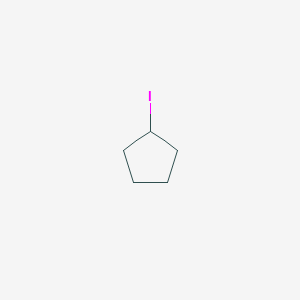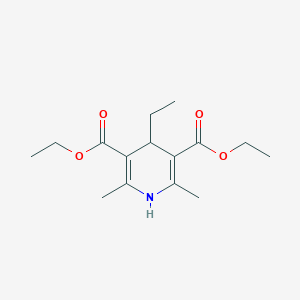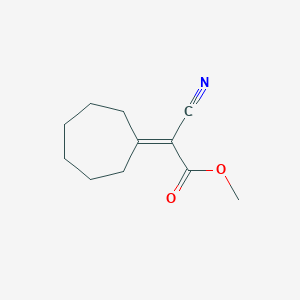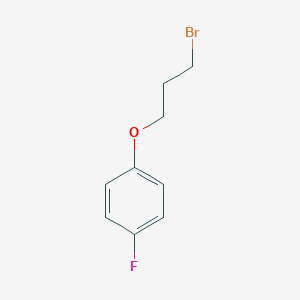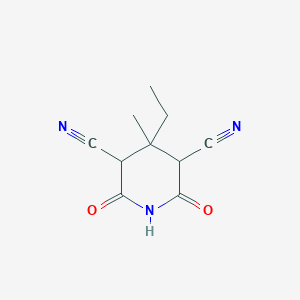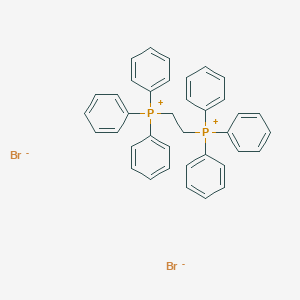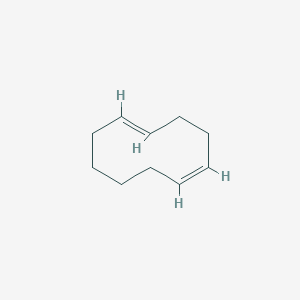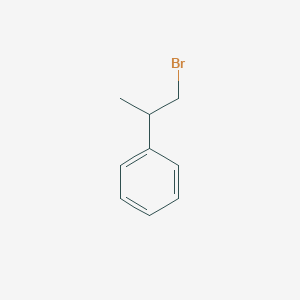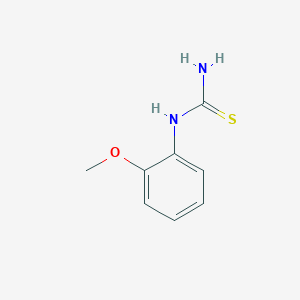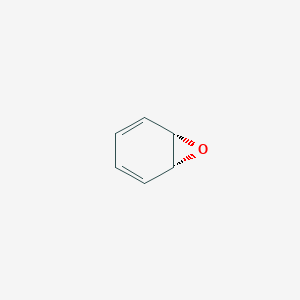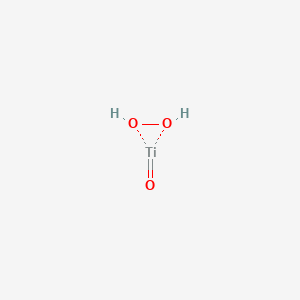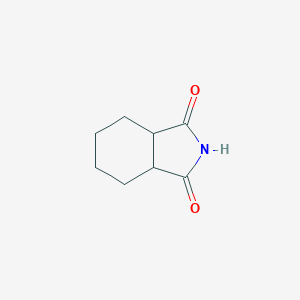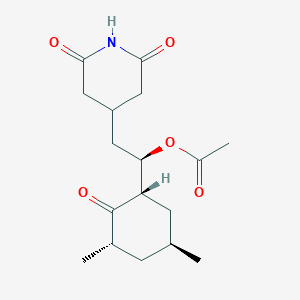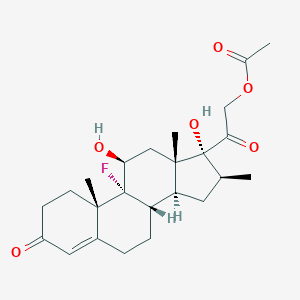
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetate, also known as Dexamethasone acetate, is a synthetic glucocorticoid that is widely used in scientific research applications. It is a potent anti-inflammatory and immunosuppressant agent that has a broad range of biological effects.
Mechanism Of Action
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate exerts its biological effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. The GR-dexamethasone complex then translocates to the nucleus, where it binds to specific DNA sequences known as glucocorticoid response elements (GREs). This binding leads to the activation or repression of target genes, resulting in the anti-inflammatory and immunosuppressive effects of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate.
Biochemical And Physiological Effects
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has a broad range of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha). It also suppresses the immune response by inhibiting the proliferation and activation of T cells and B cells. In addition, 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has metabolic effects, such as increasing blood glucose levels and promoting protein catabolism.
Advantages And Limitations For Lab Experiments
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has several advantages for lab experiments. It is a potent and selective glucocorticoid receptor agonist, which allows for the specific investigation of glucocorticoid signaling pathways. It is also readily available and relatively inexpensive. However, 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate has some limitations. It is a synthetic compound, which may not accurately reflect the effects of endogenous glucocorticoids. It also has off-target effects, which may complicate the interpretation of experimental results.
Future Directions
For the study of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate include the investigation of its molecular mechanisms and the development of more selective and potent glucocorticoid receptor agonists.
Synthesis Methods
The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate involves the conversion of prednisolone to 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-1,4-diene-3,20-dione, which is then acetylated to produce 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate. The synthesis process involves several steps, including oxidation, reduction, and acetylation. The final product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetatee acetate is widely used in scientific research applications due to its anti-inflammatory and immunosuppressive properties. It is used to study the mechanisms of inflammation and the immune response. It is also used to investigate the effects of glucocorticoids on various physiological processes, including metabolism, growth, and development.
properties
CAS RN |
1549-35-5 |
|---|---|
Product Name |
9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregn-4-ene-3,20-dione 21-acetate |
Molecular Formula |
C24H33FO6 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H33FO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h10,13,17-19,28,30H,5-9,11-12H2,1-4H3/t13-,17-,18-,19-,21-,22-,23-,24-/m0/s1 |
InChI Key |
MOWWOWAMHCZEEC-QZIXMDIESA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C |
Other CAS RN |
1549-35-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



